
N-(4-aminobutyl)maleimide
Übersicht
Beschreibung
N-(4-aminobutyl)maleimide is a maleimide derivative with an aminobutyl group attached to the nitrogen atom of the maleimide ring. This compound is known for its reactivity and is widely used in biochemistry and molecular biology for modifying thiol groups on proteins, peptides, and other biomolecules through a Michael addition reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-aminobutyl)maleimide can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with 4-aminobutylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-aminobutyl)maleimide undergoes various chemical reactions, including:
Michael Addition: Reacts with thiol groups on proteins and peptides.
Substitution Reactions: Can be substituted with different functional groups to form derivatives.
Oxidation and Reduction: Can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Michael Addition: Typically performed in aqueous or organic solvents with mild bases like sodium bicarbonate.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or nickel.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Michael Addition: Forms stable thioether bonds with thiol-containing biomolecules.
Substitution Reactions: Produces various N-substituted maleimide derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-(4-aminobutyl)maleimide has numerous applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and materials science.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties
Wirkmechanismus
N-(4-aminobutyl)maleimide exerts its effects primarily through the Michael addition reaction, where it selectively modifies thiol groups on proteins and peptides. This modification can alter the structure and function of the target biomolecules, affecting various biological pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylmaleimide: Another maleimide derivative known for its reactivity with thiol groups.
N-phenylmaleimide: Used in polymer chemistry and materials science.
N-(2-aminoethyl)maleimide: Similar structure but with a shorter alkyl chain
Uniqueness
N-(4-aminobutyl)maleimide is unique due to its specific aminobutyl group, which provides distinct reactivity and properties compared to other maleimide derivatives. Its longer alkyl chain allows for more flexibility and accessibility in modifying target biomolecules, making it particularly useful in bioconjugation and crosslinking applications .
Eigenschaften
IUPAC Name |
1-(4-aminobutyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFRUDGHBFXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)

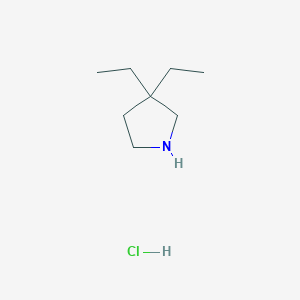

![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
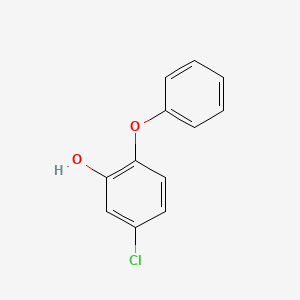
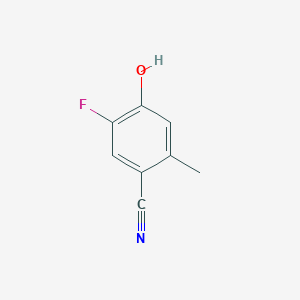
![Cyclopropyl-[1,2,4]triazin-3-YL-amine](/img/structure/B8061414.png)
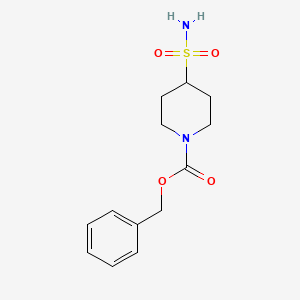
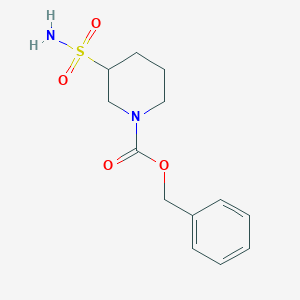
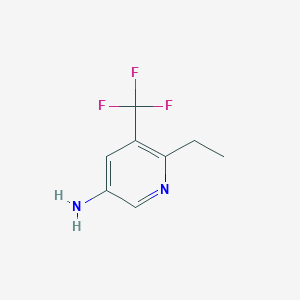
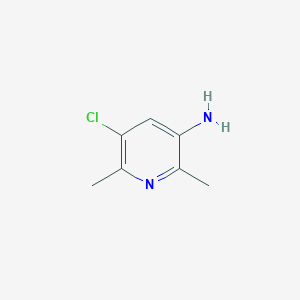
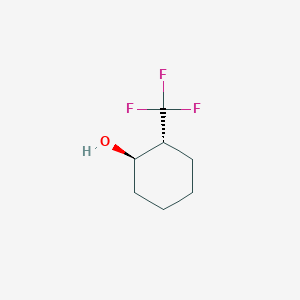
![2-[(2-Chloropyridin-3-yl)oxy]aceticacid](/img/structure/B8061434.png)
